2,2',3,4,5-Pentabromodiphenyl ether
Overview
Description
2,2’,3,4,5-Pentabromodiphenyl ether is part of a group of polybrominated diphenyl ethers that are widely used as brominated flame retardants . It is suspected to be a toxic substance to humans, causing endocrine-mediated effects on the body and possibly causing developmental effects in nursed babies .
Scientific Research Applications
1. Environmental Pollutant Metabolism Studies
2,2',3,4,5-Pentabromodiphenyl ether (BDE-99), a polybrominated diphenyl ether (PBDE), is extensively studied for its metabolism in various species, providing insights into environmental pollutant dynamics. For instance, in vitro oxidative metabolism of BDE-99 in cat liver microsomes reveals its transformation into several hydroxylated metabolites, suggesting differing metabolic pathways compared to humans (Zheng et al., 2016). Similar studies in chicken liver microsomes indicate that BDE-99 is metabolized at a slower rate compared to BDE-47, another PBDE congener (Zheng et al., 2015).
2. Human Health Impact Research
Research focusing on the health impacts of BDE-99 includes the study of its metabolites in human blood. Synthesis and identification of novel polybrominated diphenyl ether metabolites in human blood shed light on potential health risks associated with exposure to these compounds (Rydén et al., 2012). Additionally, the bioavailability and mass balance studies of BDE-99 in Sprague-Dawley rats provide insights into its bioconcentration potential and metabolic transformations, which are crucial for assessing human health risks (Huwe et al., 2007).
3. Environmental Contamination and Ecotoxicology
The spatial distribution of PBDEs, including BDE-99, in lake trout from the Laurentian Great Lakes, highlights the environmental persistence and accumulation of these compounds in aquatic ecosystems (Luross et al., 2002). Additionally, studies on the fate, partitioning, and mass loading of PBDEs during sewage treatment processes provide crucial information on the environmental cycling and potential impacts of these pollutants (Song et al., 2006).
4. Analytical Method Development
Research efforts also focus on developing analytical methods for detecting and quantifying PBDEs, including BDE-99, in various matrices. For example, the optimization of solid-phase microextraction for the analysis of persistent organic pollutants, such as PBDEs, provides improved techniques for environmental monitoring (Gago-Martínez et al., 2004).
5. Reproductive and Developmental Toxicology
Studies on the reproductive and developmental effects of PBDEs, including BDE-99, reveal their potential impact on the female reproductive system. For instance, research on the ultrastructural changes in rat ovaries following exposure to low doses of BDE-99 sheds light on its potential endocrine-disrupting properties (Talsness et al., 2005).
Safety and Hazards
properties
IUPAC Name |
1,2,3,4-tetrabromo-5-(2-bromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-3-1-2-4-8(6)18-9-5-7(14)10(15)12(17)11(9)16/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVWYUWOUOQCQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=C(C(=C2Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70879902 | |
Record name | BDE-86 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4,5-Pentabromodiphenyl ether | |
CAS RN |
446254-53-1 | |
Record name | 2,2',3,4,5-Pentabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-86 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,4,5-PENTABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5P678S44C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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